N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a fused pyrroloquinoline core annelated with a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. This structure combines a bicyclic ether moiety with a carboxamide linkage, which may enhance lipophilicity and receptor-binding affinity.
Properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17-4-2-11-7-14(8-12-5-6-21(17)18(11)12)20-19(23)13-1-3-15-16(9-13)25-10-24-15/h1,3,7-9H,2,4-6,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPETVDAUYIITSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biochemical reactions.
Biological Activity
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities based on recent research findings and studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 898462-22-1 |
Antibacterial Activity
Research has indicated that derivatives of pyrroloquinoline compounds exhibit notable antibacterial properties. For instance, a study demonstrated that certain compounds showed minimal toxicity against human lung fibroblast (WI38) cells while maintaining antibacterial efficacy against various pathogens. The selectivity for bacterial cells over normal cells suggests potential therapeutic applications in treating infections with reduced side effects .
Anticoagulant Activity
A related class of compounds derived from pyrrolo[3,2,1-ij]quinoline has been evaluated for their anticoagulant properties. In vitro assays revealed that some derivatives effectively inhibited coagulation factors like factor Xa and factor XIa. One compound exhibited an IC50 value of 3.68 μM against factor Xa and 2 μM against factor XIa. These results indicate the potential of these compounds in developing new anticoagulant therapies .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The structural features of the compound allow it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Further studies are needed to elucidate the precise molecular interactions involved.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on quinolone and benzo[d][1,3]oxazine compounds highlighted their antibacterial characteristics. The findings suggest that modifications in the molecular structure can enhance antimicrobial activity while minimizing cytotoxic effects on normal cells .
- Coagulation Factor Inhibition : Another research effort synthesized several derivatives based on pyrrolo[3,2,1-ij]quinolinones and assessed their anticoagulant activity. The results indicated that these compounds could serve as selective inhibitors for coagulation factors with varying degrees of potency .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its pyrrolo[3,2,1-ij]quinoline core and benzo[d][1,3]dioxole substituent. Below is a comparative analysis with structurally related analogs:
Pharmacological and Physicochemical Insights
- Diuretic Activity: The replacement of pyrrolidine with tetrahydropyridine in pyrido[3,2,1-ij]quinoline analogs () improved diuretic efficacy, likely due to enhanced solubility or metabolic stability . The target compound’s pyrroloquinoline core may balance these properties.
- Antibacterial vs. Anticancer Activity: Pyrrolidine derivatives with carbohydrazide groups () exhibit divergent activities depending on substituents.
- Functional Group Impact : The oxalamide in ’s compound introduces a more rigid linkage than the carboxamide, which might affect receptor binding or metabolic degradation .
Q & A
Q. How can hybrid analogs (e.g., pyrroloquinoline-thiazole derivatives) be synthesized to explore synergistic bioactivity?
- Method :
Cycloaddition : React 2-(4,4,6-trimethyl-2-oxo-pyrroloquinolin-1-ylidene)hydrazine with α-halocarbonyls (e.g., ethyl bromoacetate) to form thiazolidinone rings .
Catalysis : Use CuI or Pd(PPh3)4 for cross-coupling reactions to append aryl/heteroaryl groups .
Q. Tables
| Key Reaction Parameters for Synthesis |
|---|
| Step |
| Amide coupling |
| Cyclization |
| Purification |
| Common Degradants and Stability Metrics |
|---|
| Stress Condition |
| Acidic hydrolysis (0.1N HCl) |
| Oxidative (H2O2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
